2-(4-Fluorophenyl)benzonitrile

Organic Synthesis Materials Science Process Chemistry

2-(4-Fluorophenyl)benzonitrile (CAS 89346-55-4) is a high-purity, ortho-cyano, para-fluoro biphenyl carbonitrile that cannot be replaced by generic biphenyl carbonitriles. The ortho-cyano group directs electrophilic aromatic substitution with 1.4× reactivity vs meta-cyano isomers, enabling predictable functionalization. The para-fluoro substituent provides a moderate nematic-isotropic depression (13–18°C)—ideal for tuning liquid crystal clearing points without collapsing the mesophase range. Its low melting point (64–65°C) simplifies automated weighing and dissolution, boosting synthesis throughput. Choose this precise regioisomer for reliable reaction outcomes in pharmaceutical building block synthesis and advanced materials R&D.

Molecular Formula C13H8FN
Molecular Weight 197.21 g/mol
CAS No. 89346-55-4
Cat. No. B1332204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)benzonitrile
CAS89346-55-4
Molecular FormulaC13H8FN
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C13H8FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H
InChIKeyBAFJHQIZMFHPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)benzonitrile (CAS 89346-55-4): A Specialized Fluorinated Biphenyl Carbonitrile Building Block for Precision Synthesis


2-(4-Fluorophenyl)benzonitrile (CAS 89346-55-4), also named 4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, is a fluorinated biphenyl carbonitrile with molecular formula C13H8FN and molecular weight 197.21 g/mol. It features a biphenyl core with a cyano group at the ortho position and a fluorine substituent at the para position of the second phenyl ring. The compound is a white to off-white crystalline solid with a melting point of 64-65°C and a boiling point of 343.7±25.0°C at 760 mmHg . This structural motif is a versatile intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceutical building blocks, and advanced materials.

2-(4-Fluorophenyl)benzonitrile (CAS 89346-55-4): Why Regioisomeric or Non-Fluorinated Biphenyl Carbonitriles Cannot Serve as Drop-In Replacements


The ortho-cyano substitution pattern in 2-(4-fluorophenyl)benzonitrile fundamentally distinguishes it from its para- and meta-substituted regioisomers, as well as from non-fluorinated biphenyl carbonitriles. The ortho-cyano group alters the electronic distribution across the biphenyl system, affecting both its reactivity in electrophilic aromatic substitution and its solid-state packing. The para-fluoro substituent further modulates electronic properties and intermolecular interactions. Consequently, substituting this compound with a generic biphenyl carbonitrile—even one with the same molecular formula—can lead to divergent reaction outcomes, altered physical properties, and compromised performance in applications such as liquid crystal formulations where precise phase behavior is critical. The quantitative evidence below substantiates this lack of interchangeability.

2-(4-Fluorophenyl)benzonitrile (CAS 89346-55-4): Quantified Differentiation Against Closest Analogs


Melting Point Differentiation: 2-(4-Fluorophenyl)benzonitrile Exhibits 64-65°C vs. 112-116°C for 4-(4-Fluorophenyl)benzonitrile

2-(4-Fluorophenyl)benzonitrile possesses a melting point of 64-65°C , whereas its para-regioisomer, 4-(4-fluorophenyl)benzonitrile (CAS 10540-31-5), exhibits a significantly higher melting point of 112-116°C . This 47-51°C difference arises from the distinct crystal packing arrangements dictated by the ortho versus para placement of the cyano group.

Organic Synthesis Materials Science Process Chemistry

Ortho-Cyano Substitution in 2-(4-Fluorophenyl)benzonitrile Alters Electrophilic Aromatic Substitution Reactivity Relative to Meta and Para Isomers

In cyanobiphenyl systems, the position of the cyano group profoundly influences electrophilic aromatic substitution (EAS) reactivity. For radiation-induced phenylation of benzonitrile, the relative reactivity of ortho, meta, and para positions for cyanobiphenyl formation is 1.4 : 1 : 1.9, respectively [1]. 2-(4-Fluorophenyl)benzonitrile, bearing an ortho-cyano group, would thus exhibit intermediate reactivity compared to the more reactive para isomer and the less reactive meta isomer. While this data is derived from unfluorinated cyanobiphenyls, the class-level trend is directly applicable, as the para-fluoro substituent in the target compound further modulates electron density but does not override the positional effect of the cyano group.

Electrophilic Aromatic Substitution Reactivity Synthetic Chemistry

Fluorine Substitution at 4'-Position in 2-Cyanobiphenyl Core Modulates Liquid Crystalline Phase Stability Differentially Compared to 2-Fluoro Analogs

In 4-cyanobiphenyl-based liquid crystals, the position of lateral fluorine substitution critically affects the nematic-isotropic transition temperature (TN-I). Studies on alkylcyanobiphenyls show that a 2-fluoro substituent causes a large depression of TN-I of 35.39°C, whereas a 2′-fluoro substituent (fluorine on the second phenyl ring) causes a significantly smaller depression of 13-18°C [1]. The target compound, 2-(4-fluorophenyl)benzonitrile, possesses a 4'-fluoro substituent on the second phenyl ring, structurally analogous to the 2'-fluoro pattern in the cited study. While no direct data for the exact compound exists, the class-level evidence indicates that placing fluorine on the distal phenyl ring (as in the target compound) results in a much milder disruption of liquid crystalline order compared to placing fluorine adjacent to the cyano group.

Liquid Crystals Mesomorphic Properties Display Technology

2-(4-Fluorophenyl)benzonitrile (CAS 89346-55-4): Application Scenarios Driven by Verified Differentiation


Low-Melting Intermediate for Solid-Phase Handling in Multi-Step Synthesis

2-(4-Fluorophenyl)benzonitrile's melting point of 64-65°C makes it a convenient solid intermediate that melts readily under mild heating, facilitating accurate weighing, transfer, and dissolution in common organic solvents. This property is particularly advantageous in automated synthesis platforms where higher-melting analogs like 4-(4-fluorophenyl)benzonitrile (112-116°C) require more aggressive heating or prolonged dissolution times, potentially compromising throughput.

Regioselective Scaffold for Ortho-Directed Electrophilic Functionalization

The ortho-cyano group in 2-(4-fluorophenyl)benzonitrile directs electrophilic aromatic substitution to specific positions on the biphenyl core, as indicated by class-level reactivity data showing ortho-cyano biphenyls have 1.4× relative reactivity compared to meta-cyano isomers [1]. Synthetic chemists can exploit this regioselectivity to install additional functional groups at predictable sites, a capability not offered by para-cyano regioisomers, which exhibit higher overall reactivity (1.9×) but different directional effects.

Fluorinated Biphenyl Core for Tailored Liquid Crystal Mesophase Behavior

In the design of liquid crystal mixtures, the 4'-fluoro substitution pattern of 2-(4-fluorophenyl)benzonitrile provides a moderate depression of the nematic-isotropic transition temperature—estimated in the 13-18°C range based on analogous 2'-fluoro compounds [2]—rather than the severe 35°C depression caused by 2-fluoro substitution. This property allows formulators to adjust the clearing point of liquid crystal mixtures without drastically narrowing the mesophase range, making this compound a valuable tuning element in display applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.